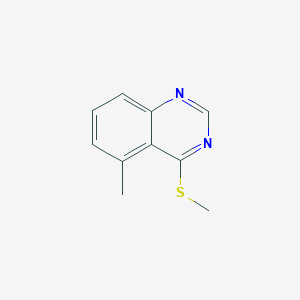

5-Methyl-4-(methylthio)quinazoline

Description

Properties

Molecular Formula |

C10H10N2S |

|---|---|

Molecular Weight |

190.27 g/mol |

IUPAC Name |

5-methyl-4-methylsulfanylquinazoline |

InChI |

InChI=1S/C10H10N2S/c1-7-4-3-5-8-9(7)10(13-2)12-6-11-8/h3-6H,1-2H3 |

InChI Key |

ZWVAAOJYHDEETA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)N=CN=C2SC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1. Comparative Analysis of Quinazoline Derivatives

Table 2. Heterocyclic Core Comparison

Q & A

Q. How can chemoinformatics tools prioritize 5-Methyl-4-(methylthio)quinazoline derivatives for high-throughput screening in cancer drug discovery?

- Methodological Answer :

- QSAR Models : Train models on existing bioactivity data (e.g., pIC₅₀ vs. kinase inhibition) using descriptors like LogP, polar surface area, and topological torsion.

- Virtual Screening : Dock derivatives into target proteins (e.g., PARP-1) and rank by docking scores.

- ADMET Prediction : Use SwissADME to filter compounds with poor permeability or CYP450 inhibition. Prioritize derivatives with balanced potency and pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.